N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 2-phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
- N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(N-methylmethanesulfonamido)acetamide
Uniqueness
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide stands out due to its unique combination of a benzothiazole core with a pyridine moiety, which may enhance its biological activity and specificity compared to other similar compounds .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound features a benzothiazole moiety substituted with fluorine atoms, which enhances its biological activity and lipophilicity. The presence of both a phenyl and a pyridine ring contributes to its unique properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
Research indicates that compounds with benzothiazole derivatives exhibit significant biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The fluorinated benzothiazole core is known to enhance binding affinity due to increased lipophilicity and electronic properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
1. Anticancer Activity
A study demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties.
2. Enzyme Inhibition
Research indicates that benzothiazole derivatives can act as inhibitors for enzymes such as cyclooxygenase (COX) and phospholipase A2. These enzymes are crucial in inflammatory processes, suggesting that the compound could have anti-inflammatory effects.
3. Antimicrobial Properties
In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the structure may enhance antibacterial effectiveness.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoro-N-(benzothiazolyl)acetamide | Benzothiazole with a single fluorine | Antimicrobial |
N-(4-Chloro-benzothiazolyl)-N-methylacetamide | Chlorine substitution instead of fluorine | Anticancer |
5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamide | Methyl group on benzothiazole | Enzyme inhibitor |
The unique combination of functional groups in this compound may provide enhanced selectivity and potency compared to these related compounds.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3OS/c22-16-10-17(23)20-18(11-16)28-21(25-20)26(13-15-7-4-8-24-12-15)19(27)9-14-5-2-1-3-6-14/h1-8,10-12H,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFMXFVZHJCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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